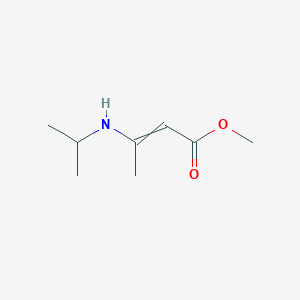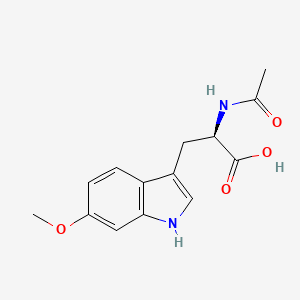
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Descripción general
Descripción
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as R-2AIPA, is an organic compound found in nature and used in the scientific and medical fields. It is a white, crystalline solid with a molecular weight of 214.26 g/mol and a melting point of 185-187°C. R-2AIPA has a variety of applications in the laboratory, including synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has a variety of applications in scientific research. It has been used in the synthesis of various compounds, such as indole-3-carboxamides and indole-3-carboxylic acids. It has also been used in the synthesis of peptide-based inhibitors of protein tyrosine phosphatases and in the study of the mechanism of action of cyclooxygenase-2 inhibitors. Additionally, (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has been used to study the effects of indole-3-carboxylates on the immune system.
Mecanismo De Acción
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is an indole-3-carboxylate, which is a type of compound that can bind to and activate G-protein-coupled receptors, such as the serotonin receptor 5-HT1A. Activation of these receptors can lead to a variety of physiological effects, such as the modulation of neurotransmitter release, changes in gene expression, and modulation of immune system function.
Biochemical and Physiological Effects
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as serotonin and dopamine. It has also been found to modulate gene expression and the activity of enzymes involved in the synthesis and degradation of neurotransmitters. Additionally, (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has been found to modulate the immune system, including the production of cytokines and the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several advantages and limitations for laboratory experiments. One advantage is that it is an easily synthesized compound with a relatively low cost. Additionally, it is a potent activator of G-protein-coupled receptors and can be used to study the effects of indole-3-carboxylates on the immune system. However, (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid can be toxic at high doses, and care should be taken when handling it in the laboratory.
Direcciones Futuras
There are several potential future directions for research involving (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid. One potential direction is the development of novel compounds based on the structure of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid. Additionally, further research into the mechanism of action of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid and its effects on the immune system could lead to the development of new therapeutic compounds. Finally, further research into the biochemical and physiological effects of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid could lead to the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKEFNVSOYDFG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



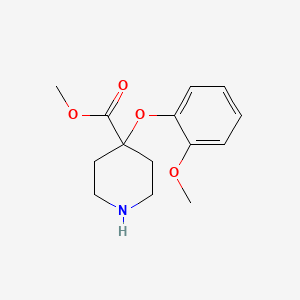
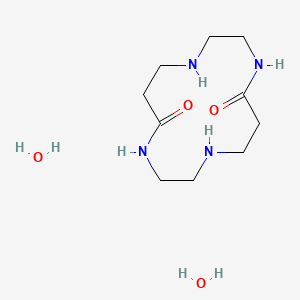
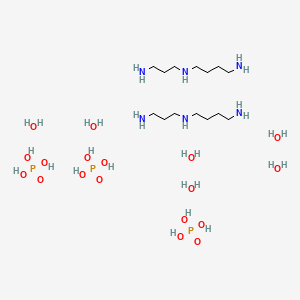


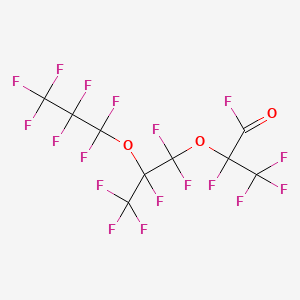
![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)

